molecular formula C24H28ClNO3 B13772283 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride CAS No. 67272-18-8

3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride

Cat. No.: B13772283
CAS No.: 67272-18-8
M. Wt: 413.9 g/mol
InChI Key: RTMDJQDYNKVXSP-UHFFFAOYSA-N
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Description

3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride is a synthetic flavone derivative characterized by a chromen-4-one core substituted with an ethyl group at position 3, a methoxy group at position 7, and a piperidinomethyl group at position 6. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

67272-18-8

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

3-ethyl-7-methoxy-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C24H27NO3.ClH/c1-3-18-22(26)19-12-13-21(27-2)20(16-25-14-8-5-9-15-25)24(19)28-23(18)17-10-6-4-7-11-17;/h4,6-7,10-13H,3,5,8-9,14-16H2,1-2H3;1H

InChI Key

RTMDJQDYNKVXSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Methylation of 7-Hydroxyflavone

  • Starting from 7-hydroxy-3-ethylflavone, methylation of the hydroxy group at the 7-position is achieved using dimethyl sulfate in the presence of potassium carbonate in anhydrous acetone under reflux conditions for approximately 7 hours. This yields 7-methoxy-3-ethylflavone after filtration and crystallization from ethanol.
Step Reagents & Conditions Product Yield & Notes
Methylation 7-hydroxy-3-ethylflavone, dimethyl sulfate, K2CO3, anhydrous acetone, reflux 7 h 7-methoxy-3-ethylflavone Isolated by filtration and ethanol crystallization

Chloromethylation at the 8-Position

  • The 7-methoxy-3-ethylflavone undergoes chloromethylation at the 8-position by treatment with aqueous formaldehyde and gaseous hydrogen chloride in acetic acid under heating for 7 hours. The reaction mixture is then poured into ice water and left overnight, precipitating 7-methoxy-8-chloromethyl-3-ethylflavone.
Step Reagents & Conditions Product Yield & Notes
Chloromethylation 7-methoxy-3-ethylflavone, acetic acid, 40% aqueous formaldehyde, gaseous HCl, heat 7 h 7-methoxy-8-chloromethyl-3-ethylflavone Isolated by filtration and ethanol crystallization

Nucleophilic Substitution with Piperidine

  • The chloromethyl derivative is reacted with piperidine in anhydrous ethanol under reflux for about 6 hours. After cooling to 5 °C and standing for 12 hours, the crystalline 7-methoxy-8-(piperidinomethyl)-3-ethylflavone is obtained by filtration and recrystallization from ethanol.
Step Reagents & Conditions Product Yield & Notes
Piperidine substitution 7-methoxy-8-chloromethyl-3-ethylflavone, piperidine, anhydrous ethanol, reflux 6 h, cool to 5 °C 12 h 7-methoxy-8-(piperidinomethyl)-3-ethylflavone Crystalline solid, M.P. 175-178 °C with decomposition

Formation of Hydrochloride Salt

  • The free base 7-methoxy-8-(piperidinomethyl)-3-ethylflavone is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, typically ethanol or ether, followed by isolation of the salt by filtration.
Step Reagents & Conditions Product Yield & Notes
Hydrochloride salt formation 7-methoxy-8-(piperidinomethyl)-3-ethylflavone, HCl in ethanol or ether 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride Typical salt formation procedure
Step No. Reaction Type Starting Material Reagents & Conditions Product
1 Methylation 7-hydroxy-3-ethylflavone Dimethyl sulfate, K2CO3, anhydrous acetone, reflux 7 h 7-methoxy-3-ethylflavone
2 Chloromethylation 7-methoxy-3-ethylflavone Aqueous formaldehyde, HCl gas, acetic acid, heat 7 h 7-methoxy-8-chloromethyl-3-ethylflavone
3 Nucleophilic substitution 7-methoxy-8-chloromethyl-3-ethylflavone Piperidine, anhydrous ethanol, reflux 6 h, cool 5 °C 7-methoxy-8-(piperidinomethyl)-3-ethylflavone
4 Salt formation 7-methoxy-8-(piperidinomethyl)-3-ethylflavone HCl in ethanol or ether 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride
  • The methylation step uses dimethyl sulfate, a classical methylating agent, with potassium carbonate as base, ensuring selective methylation of the phenolic hydroxyl group at position 7.

  • Chloromethylation is performed under acidic conditions with formaldehyde and gaseous HCl, which introduces the chloromethyl substituent at the 8-position, a key intermediate for further nucleophilic substitution.

  • The nucleophilic substitution with piperidine is carried out in anhydrous ethanol under reflux, where the piperidine displaces the chlorine atom to form the piperidinomethyl substituent.

  • The hydrochloride salt formation improves the compound’s stability and solubility, which is important for pharmaceutical applications.

  • Melting points and decomposition temperatures are consistent with literature values, indicating purity and correct structural formation.

  • The synthetic route is adaptable to other amines and flavone derivatives, as demonstrated in related patents, indicating versatility in flavone derivative synthesis.

  • The primary detailed synthetic procedures are derived from patent CA1039726A, which extensively describes flavone derivative syntheses including methylation, chloromethylation, and amine substitution steps.

  • Additional confirmation and salt formation methods are supported by patent EP0072620B1, which details preparation of flavone esters and their hydrochloride salts, relevant to the piperidinomethyl flavone derivatives.

  • While chemical and pharmaceutical bulletins provide related synthetic methodologies for similar compounds, no direct preparation of this exact compound was found there, but they corroborate the general synthetic strategies for flavone derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that flavonoids, including this compound, exhibit significant antioxidant activities, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases where oxidative damage is a factor, such as neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through various mechanisms, making it a candidate for treating inflammatory diseases. Studies have demonstrated that flavonoids can inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in therapies targeting conditions like arthritis and asthma.

Anticancer Activity

Recent investigations into the anticancer properties of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride reveal its ability to induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer . The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Mechanistic Studies

Mechanistic studies have highlighted that 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride interacts with various biological targets, including enzymes involved in metabolic pathways and receptors linked to inflammation and cancer progression.

Cancer Research

In preclinical studies, this compound was evaluated for its anticancer effects on various cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells . These findings suggest its potential as a lead compound for further development in cancer therapeutics.

Neuroprotection

Another study explored the neuroprotective effects of this flavonoid in models of oxidative stress-induced neuronal damage, showing promising results that warrant further investigation into its application for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride involves:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Salt Form Melting Point (°C)
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone HCl Flavone 3-Ethyl, 7-methoxy, 8-piperidinomethyl Not reported HCl Not reported
3-(Piperidinomethyl)benzoic acid HCl 0.5H₂O Benzoic acid 3-Piperidinomethyl 264.74 HCl 234–236
EDDP.perchlorate Pyrrolinium 2-Ethyl, 1,5-dimethyl 377.87 (total) Perchlorate Not reported
4-(Piperidinomethyl)benzoic acid Benzoic acid 4-Piperidinomethyl 219.27 None 286–293
Key Observations:

Core Structure Differences: The target flavone derivative features a chromen-4-one core, distinct from the benzoic acid () or pyrrolinium () backbones of comparator compounds. Flavones are known for planar aromatic systems, which may enhance interactions with hydrophobic biological targets compared to the carboxylic acid group in benzoic acid derivatives.

Substituent Positioning: The piperidinomethyl group at position 8 in the flavone contrasts with its placement at positions 3 or 4 in benzoic acid derivatives (). Substituent position significantly impacts molecular geometry and binding affinity; for example, 3-(piperidinomethyl)benzoic acid HCl has a lower melting point (234–236°C) than its 4-substituted analog (286–293°C), suggesting differences in crystallinity and intermolecular forces .

Salt Form and Solubility: The hydrochloride salt in the target compound and 3-(piperidinomethyl)benzoic acid () improves aqueous solubility compared to neutral forms like 4-(piperidinomethyl)benzoic acid. EDDP.perchlorate () uses a perchlorate counterion, which may offer higher stability but poses handling challenges due to oxidative risks .

Pharmacological Implications

Table 2: Substituent Effects on Bioactivity
Substituent Role in Target Compound Comparison to Evidence Compounds
Piperidinomethyl Enhances lipophilicity and potential CNS penetration Present in benzoic acid derivatives () and EDDP (). Piperidine rings may modulate receptor binding via nitrogen lone-pair interactions.
Ethyl Group Increases lipophilicity Similar to EDDP’s 2-ethyl substituent (), which may enhance membrane permeability.
Methoxy Group Modulates metabolic stability Not observed in –3 compounds; common in flavonoids to slow oxidative metabolism.
Key Findings:
  • Piperidinomethyl vs. Piperazine: highlights a fluoroquinolone derivative with a piperazine ring, which is more polar than piperidine due to the additional nitrogen. Piperidine’s reduced basicity may improve blood-brain barrier penetration compared to piperazine .
  • Ethyl Group Impact : The ethyl group in EDDP () and the target compound likely contributes to hydrophobic interactions, a critical factor in receptor binding or enzyme inhibition.

Molecular Weight and Physicochemical Properties

The target compound’s molecular weight is expected to exceed 400 g/mol (flavone core ≈ 222 g/mol + substituents), making it larger than benzoic acid derivatives (219–265 g/mol, ) but smaller than EDDP.perchlorate (377.87 g/mol, ). Higher molecular weight may limit oral bioavailability but could enhance target specificity.

Biological Activity

Manganese diisononanoate, a manganese salt of isononanoic acid, is recognized for its diverse biological activities and applications in various fields, including biochemistry and medicine. This article explores the biological activity of manganese diisononanoate, focusing on its role as a nutrient, enzyme cofactor, and potential therapeutic agent.

1. Essentiality and Nutritional Role

Manganese (Mn) is an essential trace element required for numerous metabolic processes. It is vital for the activation of several metalloenzymes involved in antioxidant defense, energy metabolism, and bone formation. Manganese diisononanoate serves as a source of manganese in biological systems, contributing to:

  • Antioxidant Defense : Mn is a cofactor for manganese superoxide dismutase (MnSOD), which protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
  • Metabolic Regulation : Manganese plays a crucial role in glucose and lipid metabolism, influencing insulin sensitivity and energy homeostasis .

2. Enzymatic Functions

Manganese diisononanoate acts as a cofactor for various enzymes, enhancing their activity and stability. Key enzymes influenced by manganese include:

Enzyme Function Role of Manganese
Glutamine SynthetaseConverts glutamate to glutamineRegulates neurotransmitter levels
ArginaseConverts L-arginine to L-ornithine and ureaRegulates ammonia elimination
Pyruvate CarboxylaseConverts pyruvate to oxaloacetateKey role in gluconeogenesis
MnSODDismutation of superoxide radicalsProtects against oxidative stress

These enzymatic activities underscore the importance of manganese in maintaining cellular function and preventing oxidative damage.

3. Case Studies and Research Findings

Recent studies have highlighted the implications of manganese diisononanoate in health and disease. For instance:

  • A study demonstrated that manganese deficiency leads to increased oxidative stress, which is implicated in metabolic diseases such as type 2 diabetes mellitus (T2DM) and obesity. Supplementation with manganese compounds like diisononanoate improved metabolic outcomes in animal models .
  • Another investigation focused on the role of manganese in neuroprotection. Manganese supplementation was shown to enhance glutamate metabolism in astrocytes, reducing excitotoxicity associated with neurodegenerative diseases .

4. Toxicity and Safety Considerations

While manganese is essential for health, excessive exposure can lead to toxicity, particularly affecting the nervous system. Symptoms of manganese toxicity include neurological disorders resembling Parkinson's disease. Therefore, understanding the balance between adequate intake and potential toxicity is critical for safe application .

5. Conclusion

Manganese diisononanoate demonstrates significant biological activity through its roles as an essential nutrient and enzyme cofactor. Its involvement in antioxidant defense, metabolic regulation, and neuroprotection highlights its potential therapeutic applications. Future research should focus on optimizing manganese supplementation strategies to harness its benefits while minimizing risks associated with toxicity.

This comprehensive overview emphasizes the multifaceted roles of manganese diisononanoate in biological systems, providing insights into its potential applications in health and disease management.

Q & A

Q. How do formulation choices (e.g., lyophilized vs. solution) impact long-term storage stability?

  • Methodological Answer :
  • Lyophilization : Preserve stability at -20°C (≤5% degradation over 12 months) but requires reconstitution optimization.
  • Aqueous Solutions : Add antioxidants (e.g., 0.01% BHT) and buffer at pH 4–5 to minimize hydrolysis .

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